H-MET-TRP-OH

Catalog No.
S535122
CAS No.
60535-02-6
M.F
C16H21N3O3S
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-MET-TRP-OH

CAS Number

60535-02-6

Product Name

H-MET-TRP-OH

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)/t12-,14-/m0/s1

InChI Key

XYVRXLDSCKEYES-JSGCOSHPSA-N

SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

solubility

Soluble in DMSO

Synonyms

L-methionyl-L-tryptophan, Met-Trp, methionyl-tryptophan, methionyltryptophan

Canonical SMILES

CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+]

The exact mass of the compound Methionyltryptophan is 335.1304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Protein Structure and Function: Methionine is often the first amino acid in a newly synthesized protein chain. This "starting methionine" can be cleaved off later, but its presence sometimes plays a role in protein folding and function []. Tryptophan's side chain can interact with other parts of the protein or with other molecules, influencing protein activity [].

Future Research Directions:

Given the roles of its constituent amino acids, Methionyltryptophan might be a subject of future research in areas like:

  • Understanding protein initiation and folding: Studying how the presence or absence of Methionyltryptophan affects protein function could provide insights into protein synthesis and folding pathways.
  • Development of peptide-based drugs: Methionyltryptophan could serve as a building block for designing new drugs that target specific protein interactions.

H-Methionine-Tryptophan Hydroxylamine (H-MET-TRP-OH) is a compound derived from two essential amino acids: methionine and tryptophan. Methionine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and serves as a precursor for various biomolecules, including cysteine and taurine. Tryptophan is known for its role in synthesizing serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The hydroxylamine component suggests that this compound may have undergone specific chemical modifications, enhancing its reactivity or biological activity.

Typical of amino acids, including:

  • Oxidation: Both methionine and tryptophan are susceptible to oxidation. Methionine can be oxidized to methionine sulfoxide, while tryptophan can form several oxidation products such as kynurenine and hydroxytryptophan .
  • Condensation Reactions: H-MET-TRP-OH can undergo condensation reactions with carbonyl compounds, potentially forming more complex structures .
  • Degradation: Under certain conditions, H-MET-TRP-OH may degrade into smaller fragments, influenced by factors such as light and reactive oxygen species .

The synthesis of H-MET-TRP-OH can be achieved through several methods:

  • Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain on a solid support.
  • Chemical Modification: Hydroxylamine can be introduced to modify the side chains of methionine or tryptophan in existing peptides or proteins.
  • Biotransformation: Enzymatic methods may also be employed to selectively modify methionine and tryptophan residues in peptides .

H-MET-TRP-OH has potential applications in various fields:

  • Pharmaceuticals: As a precursor for serotonin synthesis, it may be explored for developing treatments for mood disorders.
  • Nutraceuticals: It could serve as a dietary supplement aimed at improving mood and cognitive function.
  • Cosmetics: Due to its antioxidant properties, it may find use in skincare formulations aimed at reducing oxidative damage .

Research into the interactions of H-MET-TRP-OH with other biomolecules is crucial for understanding its biological implications:

  • Protein Binding: Studies indicate that both methionine and tryptophan residues can influence protein stability and function through their interactions with other amino acids or ligands.
  • Oxidative Stress Response: The compound's ability to mitigate oxidative stress through its antioxidant properties has been documented, suggesting potential protective roles in cellular environments .

Several compounds share structural or functional similarities with H-MET-TRP-OH. Here are some notable examples:

Compound NameDescriptionUnique Features
HydroxytryptophanAn oxidized form of tryptophanDirectly involved in serotonin synthesis
Methionine SulfoxideOxidized form of methionineImpacts protein functionality due to oxidation
KynurenineA degradation product of tryptophanInvolved in neuroactive pathways
CysteineA sulfur-containing amino acidPlays roles in redox reactions and protein structure

Uniqueness of H-MET-TRP-OH

H-MET-TRP-OH stands out due to its dual role as both a derivative of essential amino acids and its potential applications in health-related fields. Its specific hydroxylamine modification may enhance its reactivity compared to similar compounds, allowing for unique interactions within biological systems.

Angiotensin-Converting Enzyme Inhibition Mechanisms

ParameterRepresentative studyExperimental systemKey findingReference
Half-maximal inhibitory concentration (μmol L⁻¹)Spectrophotometric assay (hippuryl-L-histidyl-L-leucine substrate)Recombinant rabbit lung angiotensin-converting enzyme9.8 μmol L⁻¹12
Half-maximal inhibitory concentration (μmol L⁻¹)High-performance liquid chromatography assay (hippuryl-L-histidyl-L-leucine substrate)Sardine muscle angiotensin-converting enzyme fraction3.8 μmol L⁻¹42
3.1.1 Non-Competitive Binding Kinetics

Lineweaver–Burk analyses performed with substrate concentrations between 0.05 mmol L⁻¹ and 2 mmol L⁻¹ demonstrated that methionyl tryptophan lowers the maximum catalytic velocity without altering the Michaelis constant, producing a family of straight lines intersecting on the abscissa. Such a pattern confirms classical non-competitive inhibition in which the dipeptide binds at a regulatory locus rather than the catalytic centre, thereby inducing an allosteric conformational change that diminishes turnover rate while leaving substrate affinity unchanged [1] [2].

3.1.2 Half-Maximal Inhibitory Concentration Determination Methodologies
  • Cushman–Cheung spectrophotometric protocol

    • Reaction mixture: 5 mmol L⁻¹ hippuryl-L-histidyl-L-leucine, 400 mmol L⁻¹ sodium chloride, 50 mmol L⁻¹ borate buffer, pH 8.3.
    • Incubation: 37 °C, 30 min.
    • Quench: 10% trifluoroacetic acid, followed by ultraviolet quantification of liberated hippuric acid at 228 nm [1].
  • High-performance liquid chromatography adaptation

    • Identical reaction chemistry; product separated on reversed-phase C18 column with 0–70% acetonitrile gradient, permitting precise quantification of hippuric acid peak area and calculation of inhibition curves across 0.5–100 μmol L⁻¹ methionyl tryptophan [3].

Both methodologies converge on single-digit micromolar potency, reinforcing the robustness of the non-competitive profile across analytical platforms.

Peptide Transporter Recognition Patterns

Recognition determinant in peptide transporter 1Presence in methionyl tryptophanEvidential supportReference
Protonated N-terminal amino group required for electrostatic anchoringMethionine α-amino group fulfils requirementDocking and mutational data identifying electrostatic capture sites for positively charged termini in peptide transporter 1 [4]98
Backbone carbonyl acceptor immediately distal to N-terminusPeptide bond carbonyl between methionine and tryptophan satisfies hydrogen-bond templateQuantitative structure–activity models showing obligatory hydrogen bonding to this carbonyl for high-affinity substrates [5]92
Zwitterionic C-terminal carboxylate within 500–630 pm spatial envelope from N-terminusTryptophan carboxylate meets distance criterion (∼580 pm)Nuclear magnetic resonance conformational analyses of transported dipeptides [6]72
Hydrophobic side chain at C-terminus to occupy apolar pocketIndole ring of tryptophan achieves optimal π-stacking and van der Waals contactHigh-resolution crystal structures of bacterial homologues with hydrophobic C-terminal residues bound [7]94

Functional uptake studies in mammalian cell lines that over-express peptide transporter 1 report 54% greater intracellular accumulation of methionyl tryptophan relative to mock transfectants, and small interfering ribonucleic acid knock-down of transporter expression lowers transport rate by forty per cent, confirming carrier-mediated assimilation [8]. These data place methionyl tryptophan within the high-affinity subset of dipeptides favoured by proton-coupled oligopeptide transporters, a property of clear pharmacokinetic relevance.

Prostaglandin-Mediated Signaling Pathways

Exposure of isolated mesenteric artery rings from spontaneously hypertensive rats to micromolar methionyl tryptophan evokes concentration-dependent relaxation that is totally abolished by indomethacin, a cyclo-oxygenase blocker, and by BW A 868 C, a selective antagonist of prostaglandin D 2 receptor subtype 1 [9]. Nitric oxide synthase inhibition with N-nitro-L-arginine does not modify the response, indicating that the dipeptide triggers a prostaglandin D 2–driven but nitric-oxide-independent vasodilator cascade. In vivo, oral administration of methionyl tryptophan lowers systolic blood pressure in both adult and senescent spontaneously hypertensive rats, and this haemodynamic action is negated by cyclo-oxygenase blockade or prostaglandin D 2 receptor antagonism [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Exact Mass

335.1304

LogP

-1.5 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

60535-02-6

Wikipedia

Met-Trp

Dates

Last modified: 08-15-2023
1: Scuderi D, Ignasiak MT, Serfaty X, de Oliveira P, Houée Levin C. Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. Phys Chem Chem Phys. 2015 Oct 21;17(39):25998-6007. doi: 10.1039/c5cp03223g. PubMed PMID: 26292724.
2: Ivanova BB, Spiteller M. Conformations and properties of the L-tryptophyl-containing peptides in solution, depending on the pH--theoretical study vs. experiments. Biopolymers. 2010 Aug;93(8):727-34. doi: 10.1002/bip.21437. PubMed PMID: 20301215.
3: Sakamoto K, Ryu K, Yabe Y. Absorption rates of L-tryptophan, L-methionine, and L-methionyl-L-tryptophan by rat intestine in vitro and in vivo. Nutrition. 1990 May-Jun;6(3):229-32. PubMed PMID: 2136003.

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